N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c23-18(16-10-5-2-6-11-16)19(21-14-15-8-3-1-4-9-15)22-20(24)17-12-7-13-25-17/h1-13,19,21H,14H2,(H,22,24) |
InChI Key |
OCMHFVLFNJDGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1-(Benzylamino)-2-oxo-2-phenylethyl Intermediate
The intermediate 1-(benzylamino)-2-oxo-2-phenylethyl is typically synthesized via a condensation reaction between benzylamine and phenylglyoxal. This step is critical for establishing the ketone and amine functionalities required for subsequent amidation.
Procedure :
-
Reagents : Benzylamine (2 equivalents), phenylglyoxal monohydrate (1 equivalent).
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : Stirring under nitrogen atmosphere at 0–5°C for 2 hours, followed by gradual warming to room temperature.
-
Workup : The reaction mixture is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Amide Bond Formation with Thiophene-2-carboxylic Acid
The coupling of the intermediate with thiophene-2-carboxylic acid is achieved using carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt) to suppress racemization.
Procedure :
-
Activation of Carboxylic Acid : Thiophene-2-carboxylic acid (1.2 equivalents) is dissolved in DCM, followed by sequential addition of DCC (1.5 equivalents) and HOBt (1.2 equivalents). The mixture is stirred at 0°C for 30 minutes.
-
Coupling Reaction : The 1-(benzylamino)-2-oxo-2-phenylethyl intermediate (1 equivalent) is added, and the reaction is stirred at room temperature for 12–18 hours.
-
Purification : The crude product is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:1).
Alternative Route: One-Pot Synthesis
A one-pot approach combines the condensation and amidation steps, reducing purification overhead. This method employs dual solvents (e.g., THF/DCM) and sequential reagent addition.
Procedure :
-
Initial Condensation : Benzylamine and phenylglyoxal are reacted in THF at 0°C.
-
In Situ Activation : Thiophene-2-carboxylic acid, DCC, and HOBt are added directly to the reaction mixture without isolating the intermediate.
-
Conditions : Stirring at room temperature for 24 hours.
-
Yield : ~70% (lower due to competing side reactions).
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 80 | 98 |
| THF | 7.52 | 75 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
Polar aprotic solvents like DCM favor higher yields by stabilizing the transition state during amide bond formation.
Temperature and Reaction Time
-
Low Temperatures (0–5°C) : Minimize side reactions during intermediate formation.
-
Room Temperature (25°C) : Optimal for amidation, as higher temperatures (>40°C) promote decomposition.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Troubleshooting
Common Side Reactions
Purification Difficulties
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials.
-
Recrystallization : Diisopropyl ether/THF mixtures yield crystalline product with >99% purity.
Applications and Derivatives
While the primary focus is on synthesis, the compound’s structural features suggest potential in:
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid derivatives.
| Conditions | Reactants | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Water | Thiophene-2-carboxylic acid + 1-(benzylamino)-2-oxo-2-phenylethanamine salt | Acidic hydrolysis favors protonation of amide nitrogen. |
| 2M NaOH, 70°C, 5 hrs | Water | Thiophene-2-carboxylate salt + 1-(benzylamino)-2-oxo-2-phenylethanamine | Basic conditions cleave the amide bond via nucleophilic attack. |
Hydrolysis kinetics vary with substituents. For example, fluorinated analogs (e.g.,) exhibit slower reaction rates due to electron-withdrawing effects, while methyl-substituted derivatives () hydrolyze faster under identical conditions.
Nucleophilic Substitution and Acylation
The benzylamino group participates in alkylation and acylation reactions, modifying the compound's pharmacological profile.
Alkylation
Acylation
| Reagents | Conditions | Products | Outcome |
|---|---|---|---|
| Acetyl chloride, pyridine | DCM, 0°C → rt, 4 hrs | N-acetylated derivative | Stabilizes the amine against metabolic oxidation. |
| Benzoyl chloride | THF, TEA, reflux, 8 hrs | N-benzoylated product | Modulates target selectivity in enzyme inhibition. |
Oxidation and Cyclization
The thiophene ring and ketone group enable oxidation and intramolecular cyclization.
Oxidation
Cyclization
Comparative Reactivity with Structural Analogs
Reactivity trends across structurally related compounds highlight electronic and steric effects:
Key Observations :
-
Electron-donating groups (e.g., methyl) accelerate hydrolysis and alkylation.
-
Fluorine substituents reduce oxidative degradation due to increased stability of the thiophene ring.
Mechanistic Insights and Analytical Methods
Reactions are monitored via:
-
NMR spectroscopy : Tracking disappearance of amide protons (δ 6.8–7.2 ppm) and formation of carboxylic acid signals (δ 12.1 ppm).
-
Mass spectrometry : Identifying molecular ion peaks (e.g., m/z 398.1 for the parent compound) and fragment patterns.
-
HPLC : Quantifying purity (>95% post-purification) using C18 columns and acetonitrile/water gradients.
Scientific Research Applications
Anticancer Activity
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with a thiophene structure can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Its structural features enable it to interact with bacterial membranes, disrupting their integrity.
Case Study:
In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, including resistant strains. The compound's efficacy was evaluated using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl group or the thiophene ring can enhance its bioactivity and reduce toxicity.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and biological implications.
Structural Analogues with Thiophene Carboxamide Moieties
Key Observations:
- Thiophene fentanyl shares the thiophene-2-carboxamide group but replaces the benzylamino-2-oxoethyl moiety with a piperidine-phenylethyl chain. This structural difference likely confers opioid activity, leading to its classification as a Schedule I substance .
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits antibacterial properties, attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial targets .
Benzylamino-Containing Derivatives
Key Observations:
- The R-configuration in benzylamino intermediates (e.g., ) is crucial for biological efficacy, as seen in lacosamide’s anticonvulsant activity. This suggests that stereochemistry in the target compound could significantly influence its pharmacological profile .
- High-yield syntheses (e.g., 90–96% in ) for benzylamino derivatives indicate efficient amidation and alkylation protocols, which may be adaptable for producing the target compound .
Physicochemical and Conformational Comparisons
- Crystallographic Data: N-(2-Nitrophenyl)thiophene-2-carboxamide () shows dihedral angles of 13.53° and 8.50° between its benzene and thiophene rings, influencing crystal packing via weak C–H⋯O/S interactions .
Thermal Stability :
- Compounds like 4-methoxybenzyl derivatives () exhibit solid-state stability (melting point 111–113°C), whereas liquid analogs (e.g., 4c, 4d) suggest volatility or low melting points due to branched alkyl chains .
Biological Activity
N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the benzylamino and phenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
- Antioxidant Activity :
-
Cytotoxicity :
- Preliminary studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, compounds with similar scaffolds have been tested against B16F10 melanoma cells, showing varying degrees of cytotoxic effects depending on concentration and exposure time .
- Antibacterial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to reduced pigmentation in hyperpigmentation disorders .
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells .
Case Study 1: Antioxidant Effects
A study focusing on the antioxidant capacity of thiophene derivatives found that this compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The EC50 value for this compound was determined to be 0.1 ± 0.01 μM when tested on INS-1 pancreatic beta cells under oxidative stress conditions induced by thapsigargin (Tm) .
Case Study 2: Anticancer Potential
In vitro studies conducted on various cancer cell lines demonstrated that the compound selectively induced apoptosis in malignant cells while sparing normal cells. The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response with IC50 values indicating substantial potency against specific cancer types .
Table 1: Biological Activities of this compound
Q & A
Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?
- Methodological Answer :
- Caco-2 Monolayers : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- HepG2 Cells : Evaluate metabolic stability via CYP450 inhibition assays (IC₅₀ > 10 µM preferred) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu > 5% for therapeutic efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
